molecular formula C12H18BrNO4Si B8199715 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane

2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane

Cat. No.: B8199715
M. Wt: 348.26 g/mol
InChI Key: OBITWIOZIZVXBP-UHFFFAOYSA-N
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Description

2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is an organosilicon compound that features a brominated nitrophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane typically involves multiple steps:

    Bromination: The starting material, 2-nitrophenol, undergoes bromination to introduce a bromine atom at the 5-position, yielding 2-bromo-5-nitrophenol.

    Etherification: The brominated nitrophenol is then reacted with 2-(chloromethoxy)ethyl-trimethyl-silane under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The phenoxy moiety can undergo oxidation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is 2-[(2-amino-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane.

    Oxidation: Products include various oxidized phenoxy derivatives.

Scientific Research Applications

2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane involves its reactivity due to the presence of the bromine and nitro groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-4-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
  • 2-[(2-Chloro-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
  • 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-dimethyl-silane

Uniqueness

2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the trimethyl-silane group also enhances its stability and solubility in organic solvents, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

2-[(2-bromo-5-nitrophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4Si/c1-19(2,3)7-6-17-9-18-12-8-10(14(15)16)4-5-11(12)13/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBITWIOZIZVXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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